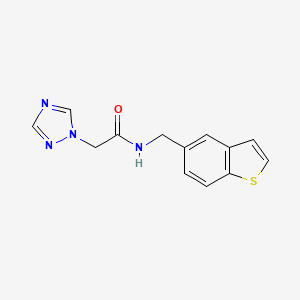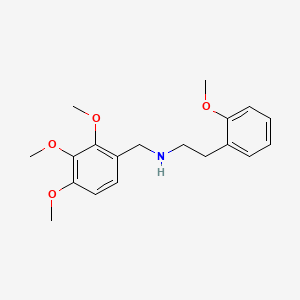![molecular formula C25H21N3O4 B4884933 N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
N-[2-(benzoylamino)benzoyl]tryptophan
Descripción general
Descripción
N-[2-(benzoylamino)benzoyl]tryptophan, also known as BBT, is a synthetic compound that has been widely used in scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. BBT has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
N-[2-(benzoylamino)benzoyl]tryptophan acts as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. The fluorescence intensity of N-[2-(benzoylamino)benzoyl]tryptophan is sensitive to the microenvironment of the protein, such as pH, polarity, and viscosity. N-[2-(benzoylamino)benzoyl]tryptophan has been shown to bind to the hydrophobic pockets of proteins, such as the active site of enzymes and the binding site of ligands. The binding of N-[2-(benzoylamino)benzoyl]tryptophan to proteins can induce conformational changes, which can affect the function and stability of the protein.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)benzoyl]tryptophan has been shown to have biochemical and physiological effects on proteins and cells. It can affect the activity, stability, and conformation of proteins, as well as the expression and localization of proteins in cells. N-[2-(benzoylamino)benzoyl]tryptophan has been shown to inhibit the activity of some enzymes, such as trypsin and chymotrypsin. It has also been shown to induce protein aggregation and misfolding, which can lead to the formation of toxic protein aggregates in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzoylamino)benzoyl]tryptophan has several advantages for lab experiments, including its high sensitivity and specificity, low toxicity, and ease of use. N-[2-(benzoylamino)benzoyl]tryptophan can be used to study proteins in vitro and in vivo, and it can be used in various experimental setups, such as fluorescence spectroscopy, microscopy, and flow cytometry. However, N-[2-(benzoylamino)benzoyl]tryptophan has some limitations, such as its dependence on the microenvironment of the protein, its potential interference with protein function, and its limited applicability to some proteins.
Direcciones Futuras
For the use of N-[2-(benzoylamino)benzoyl]tryptophan in scientific research include developing new synthesis methods, studying the molecular mechanisms of diseases, studying membrane proteins, and studying protein-protein and protein-ligand interactions.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)benzoyl]tryptophan has been widely used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. N-[2-(benzoylamino)benzoyl]tryptophan has also been used to study protein folding and stability, as well as to monitor protein expression and localization in cells. Moreover, N-[2-(benzoylamino)benzoyl]tryptophan has been used to study the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-23(16-8-2-1-3-9-16)27-21-13-7-5-11-19(21)24(30)28-22(25(31)32)14-17-15-26-20-12-6-4-10-18(17)20/h1-13,15,22,26H,14H2,(H,27,29)(H,28,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHCMGOSNUOMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4884875.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)

![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)